molecular formula C8H17NO2 B555607 2-Azaniumyloctanoate

2-Azaniumyloctanoate

Cat. No.: B555607
M. Wt: 159.23 g/mol
InChI Key: AKVBCGQVQXPRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azaniumyloctanoate is an ammonium salt derived from octanoic acid, where the azaniumyl (NH₃⁺) group is substituted at the second carbon of the aliphatic chain.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-azaniumyloctanoate

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)

InChI Key

AKVBCGQVQXPRLD-UHFFFAOYSA-N

SMILES

CCCCCCC(C(=O)[O-])[NH3+]

Canonical SMILES

CCCCCCC(C(=O)[O-])[NH3+]

melting_point

194-196°C

Other CAS No.

2187-07-7
644-90-6

physical_description

Solid

Pictograms

Irritant

solubility

19 mg/mL

Synonyms

2-Aminooctanoicacid; dl-2-Aminocaprylicacid; 644-90-6; dl-2-Aminooctanoicacid; 2-Aminocaprylicacid; Octanoicacid,2-amino-; 2-Amino-DL-caprylicacid; (+-)-2-Aminooctanoicacid; DL-alpha-Aminocaprylicacid; 2-amino-octanoicacid; 2-aminooctans; 2-aminooctanoate; dl-2-aminocaprylate; (+/-)-2-Aminooctanoicacid; DL-2-Aminooctanoate; dl-alpha-Amino-n-caprylicacid; 2-amino-dl-caprylate; 2-amino-dl-octanoate; dl-.alpha.-Amino-n-caprylicacid; alpha-Aminocaprylicacid; 2-amino-dl-octanoicacid; NSC20147; DL-2-amino-octanoicacid; dl-alpha-amino-n-caprylate; (+/-)-2-amino-octanoate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on functional groups and analytical approaches referenced in the evidence.

Comparison with 2-Aminobenzamides

focuses on 2-aminobenzamides, which share an amino group but differ significantly in backbone structure and aromaticity. Key distinctions include:

  • Solubility: 2-Aminobenzamides exhibit lower water solubility due to their aromatic benzene ring, whereas 2-azaniumyloctanoate’s aliphatic chain and ionic nature enhance hydrophilicity.
  • Applications: 2-Aminobenzamides are utilized as glycosylation inhibitors and fluorescence probes , whereas ammonium carboxylates like this compound may serve as surfactants or chiral building blocks in peptide synthesis.

Comparison with Ranitidine-Related Impurities

details impurities in ranitidine formulations, such as nitroacetamides and amino alcohols. While structurally unrelated to this compound, these compounds highlight analytical strategies for characterizing ionic species:

  • Chromatographic Analysis: Techniques like HPLC (used for glycan analysis in and impurity profiling in ) could be adapted for separating this compound from analogs.
  • Stability: Ranitidine impurities form via hydrolysis or oxidation, suggesting that this compound’s ammonium group may also confer sensitivity to pH or thermal degradation.

Hypothetical Data Table for Comparative Properties

Note: The table below is extrapolated from general principles due to lack of direct data in the provided evidence.

Property This compound 2-Aminobenzamides Ranitidine Amino Alcohol
Solubility in Water High (ionic nature) Low (aromatic backbone) Moderate (polar groups)
Thermal Stability Moderate (decomposes at >150°C) High (stable up to 200°C) Low (prone to oxidation)
Analytical Method HPLC with charged detectors Fluorescence spectroscopy Reverse-phase HPLC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azaniumyloctanoate
Reactant of Route 2
2-Azaniumyloctanoate

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